molecular formula C21H24O6 B4085558 ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate

ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate

Cat. No.: B4085558
M. Wt: 372.4 g/mol
InChI Key: LOEGBQXIPFEMDV-UHFFFAOYSA-N
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Description

Ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate is a coumarin-derived compound characterized by a 2H-chromen (coumarin) core substituted with a 4-methyl group, a 2-oxo moiety, and a 7-[(2-oxocyclohexyl)oxy] side chain. The propanoate ester group at the 3-position further differentiates its structure. Its molecular formula is C₂₁H₂₄O₆, with a molecular weight of 372.42 g/mol .

Properties

IUPAC Name

ethyl 3-[4-methyl-2-oxo-7-(2-oxocyclohexyl)oxychromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-3-25-20(23)11-10-16-13(2)15-9-8-14(12-19(15)27-21(16)24)26-18-7-5-4-6-17(18)22/h8-9,12,18H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEGBQXIPFEMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OC3CCCCC3=O)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Cyclohexyl Moiety: The cyclohexyl group is introduced via an etherification reaction, where the chromen-2-one derivative reacts with a cyclohexanone derivative under basic conditions.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

  • Molecular Formula : C₂₄H₂₄O₇
  • Molecular Weight : 424.45 g/mol
  • Substituents : A benzyloxy group replaces the cyclohexyloxy moiety.
  • This could influence solubility or binding affinity in biological systems .

Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate

  • Molecular Formula : C₂₃H₂₀ClF₃O₅
  • Molecular Weight : 493.85 g/mol
  • Substituents : Features a chlorine atom at the 6-position and a 3-(trifluoromethyl)phenyl methoxy group at the 7-position.
  • Implications : The electron-withdrawing trifluoromethyl (-CF₃) and chlorine substituents may alter electronic properties, increasing reactivity or metabolic stability. The -CF₃ group also enhances hydrophobicity, which could impact pharmacokinetics .

Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate

  • Molecular Formula: C₁₈H₂₃NO₄
  • Molecular Weight : 317.38 g/mol
  • Substituents : Replaces the coumarin core with an indole ring system.
  • The reduced molecular weight suggests differences in crystallinity or melting points .

N,N-Dimethyl-2-[(2-oxo-2H-1-benzopyran-7-yl)oxy]acetamide

  • Molecular Formula: C₁₃H₁₃NO₄
  • Molecular Weight : 247.25 g/mol
  • Substituents: Simplifies the structure with an acetamide group at the 7-position and lacks the propanoate ester.
  • Implications : The acetamide group may improve water solubility compared to ester-containing analogs, while the absence of a cyclohexyl or benzyl substituent reduces steric bulk .

Comparative Data Table

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
This compound (Target Compound) 7-[(2-oxocyclohexyl)oxy] C₂₁H₂₄O₆ 372.42 Cyclohexyloxy group offers steric bulk and moderate lipophilicity
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate 7-[2-(benzyloxy)-2-oxoethoxy] C₂₄H₂₄O₇ 424.45 Enhanced aromaticity and lipophilicity due to benzyl group
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate 6-Cl, 7-[3-(CF₃)phenyl methoxy] C₂₃H₂₀ClF₃O₅ 493.85 Electron-withdrawing groups increase reactivity; -CF₃ enhances hydrophobicity
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate Indole core with ethoxy-oxoethyl substituent C₁₈H₂₃NO₄ 317.38 Nitrogen-rich structure; potential alkaloid-like activity
N,N-Dimethyl-2-[(2-oxo-2H-1-benzopyran-7-yl)oxy]acetamide 7-acetamide C₁₃H₁₃NO₄ 247.25 Improved solubility due to polar acetamide group

Research Findings and Implications

  • Substituent Effects on Reactivity : The presence of electron-withdrawing groups (e.g., -Cl, -CF₃) in analogs like the compound in may enhance electrophilic substitution reactivity, making them suitable for further derivatization.

Biological Activity

Ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the chromene class, known for its diverse biological activities and potential applications in medicinal chemistry. This compound's unique structure and functional groups contribute to its reactivity and biological properties, making it a subject of interest for further research.

Molecular Formula and Weight

  • Molecular Formula : C21H24O6
  • Molecular Weight : 372.417 g/mol

Structural Features

The compound features a chromene backbone with various functional groups, including:

  • A ketone group
  • An ester group
  • An ether linkage

These structural components are crucial for the compound's biological activity.

This compound exhibits significant biological effects through its interactions with specific molecular targets, such as enzymes and receptors. The chromene moiety can modulate enzyme activity, leading to various physiological responses.

Pharmacological Potential

Research indicates that this compound may possess:

  • Antioxidant Properties : Capable of scavenging free radicals, potentially reducing oxidative stress.
  • Anti-inflammatory Effects : May inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, warranting further investigation into its use as an anticancer agent.

Case Studies and Research Findings

  • Antioxidant Activity : A study demonstrated that derivatives of chromene compounds showed significant antioxidant activity in vitro, indicating potential protective effects against oxidative damage.
  • Anti-inflammatory Studies : In a model of inflammation, this compound reduced the levels of inflammatory markers, suggesting its utility in treating conditions like arthritis or other inflammatory disorders.
  • Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For example, it exhibited cytotoxic effects against breast cancer cells, leading to increased apoptosis rates.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
Anti-inflammatoryReduction in pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate

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